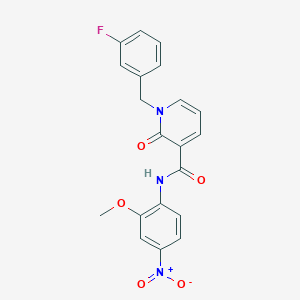

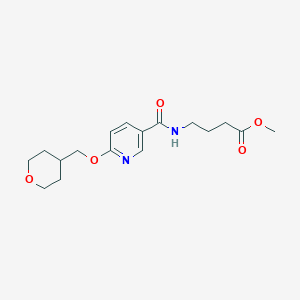

![molecular formula C21H25ClN2O4S B2802658 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide CAS No. 923150-49-6](/img/structure/B2802658.png)

2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.

BenchChem offers high-quality 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Analgesic and Anti-Inflammatory Applications

The compound 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide appears to be related to a class of compounds involved in analgesic and anti-inflammatory activities. For instance, related derivatives, such as those synthesized from cyclocondensation of 4-(3,4-dimethoxybenzyl)heptan-4-ol with N-substituted cyanoacetamide, have been reported to display significant analgesic effects. These compounds have shown levels of analgesic activity comparable to sodium metamizole, a widely used analgesic. Furthermore, many of these amides displayed anti-inflammatory effects in a carragheenan model, suggesting their potential application in managing pain and inflammation (Yusov et al., 2019).

Antimicrobial Applications

Compounds structurally related to 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide have been investigated for their potential antimicrobial properties. For instance, quinazolines, a class of compounds structurally related to the compound , have been synthesized and characterized for their potential as antimicrobial agents. They have been screened for antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans, demonstrating their potential utility in combating microbial infections (Desai et al., 2007), (Desai et al., 2011).

Influence on Blood Coagulation

Research has also been conducted on the influence of similar compounds on blood coagulation. Studies involving 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, a compound structurally related to 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide, have indicated that these compounds are hemostatics. They were found to decrease blood coagulation time, suggesting their potential application in medical conditions requiring the control of bleeding or improvement in coagulation time (Limanskii et al., 2009).

作用機序

Target of Action

Similar compounds containing the 1,2,3,4-tetrahydroisoquinoline group have been reported to have therapeutic effects as antisense agents . These agents work by binding to specific RNA sequences, thereby affecting gene expression .

Mode of Action

The mode of action of this compound is likely related to its interaction with its RNA targets. The compound may bind to these targets in a complementary manner, leading to changes in the RNA’s structure and function . This can result in altered gene expression, which can have various downstream effects depending on the specific genes involved .

Biochemical Pathways

Given its potential role as an antisense agent, it may be involved in pathways related to gene expression and rna processing . The downstream effects of these changes would depend on the specific genes targeted by the compound .

Pharmacokinetics

Similar oligonucleotide derivatives have been noted for their improved pharmacokinetics and pharmacodynamics compared to other dna and rna analogues . These properties include facilitated penetration into cells, efficient translocation to cell nuclei, and increased resistance to enzymatic cleavage .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its impact on gene expression. By binding to specific RNA sequences, the compound could alter the structure and function of these RNAs, leading to changes in the expression of the corresponding genes . This could have a variety of effects at the molecular and cellular levels, depending on the specific genes involved .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of specific enzymes or other biomolecules, the pH and temperature of the environment, and the presence of other compounds that could interact with the compound . .

特性

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-21(2,28-19-9-7-18(22)8-10-19)20(25)23-12-14-29(26,27)24-13-11-16-5-3-4-6-17(16)15-24/h3-10H,11-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQBFNJLZRDNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)

![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)

![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)

![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)

![6-amino-N,8-bis(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2802595.png)

![2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2802598.png)